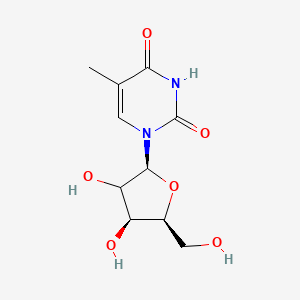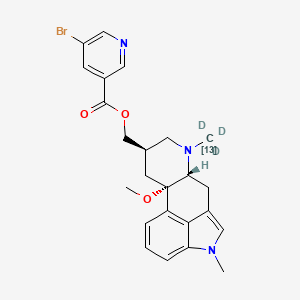
Stat3-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stat3-IN-9 is a small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor involved in various cellular processes, including cell growth, survival, differentiation, and immune response. Dysregulation of STAT3 has been implicated in numerous cancers, making it a promising target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stat3-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common approach involves the use of a heterobifunctional small-molecule-based proteolysis targeting chimera (PROTAC) strategy. This method includes the preparation of a PROTAC molecule that binds to STAT3 and an E3 ubiquitin ligase, leading to the degradation of STAT3 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Stat3-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Typical conditions involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
Stat3-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the STAT3 pathway and its role in various chemical reactions.
Biology: Employed in cellular and molecular biology research to investigate the effects of STAT3 inhibition on cell signaling and function.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases involving STAT3 dysregulation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the STAT3 pathway .
Wirkmechanismus
Stat3-IN-9 exerts its effects by binding to the STAT3 protein, preventing its activation and subsequent translocation to the nucleus. This inhibition disrupts the transcription of STAT3 target genes involved in cell proliferation, survival, and immune response. The molecular targets and pathways involved include the Janus kinase (JAK)-STAT pathway, which is critical for transmitting extracellular signals to the nucleus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AG490: A selective inhibitor of JAK2/STAT3.
S3I-201: Disrupts active STAT3 dimers and suppresses STAT3 target gene expression.
KI16: Inhibits STAT3 phosphorylation and transcriptional activity.
Uniqueness of Stat3-IN-9
This compound is unique in its ability to selectively target and degrade STAT3 through the PROTAC strategy, offering a novel approach to STAT3 inhibition. This method provides advantages over traditional inhibitors by promoting the degradation of the target protein rather than merely inhibiting its activity .
Eigenschaften
Molekularformel |
C22H21N3O4 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
1-[7-(3,5-dimethoxyanilino)-5-(2-methylpyrazol-3-yl)-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C22H21N3O4/c1-13(26)21-9-15-7-14(20-5-6-23-25(20)2)8-19(22(15)29-21)24-16-10-17(27-3)12-18(11-16)28-4/h5-12,24H,1-4H3 |
InChI-Schlüssel |
PWYYKSMCHFQAGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=CC(=CC(=C2O1)NC3=CC(=CC(=C3)OC)OC)C4=CC=NN4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


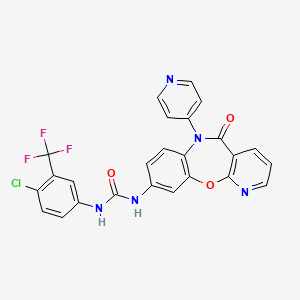
![[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)


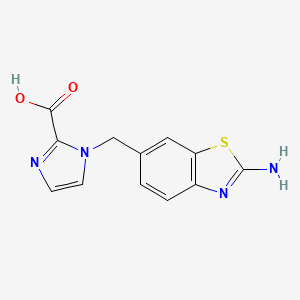

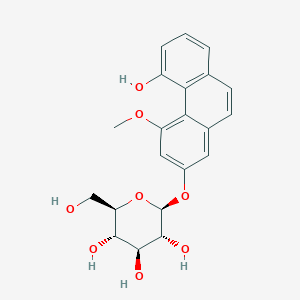
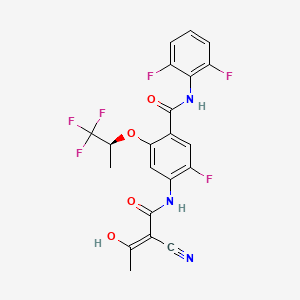
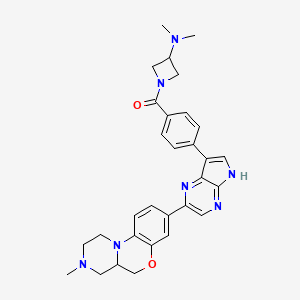

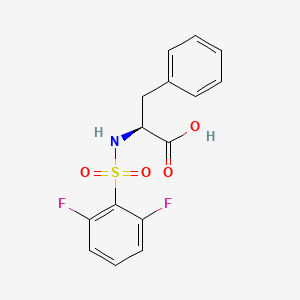
![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)
